N-allyl-2-bromobenzamide
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Overview
Description
N-allyl-2-bromobenzamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an allyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-2-bromobenzamide can be synthesized through the bromination of N-allylbenzamide. The bromination process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the bromination process can be scaled up using continuous-flow photochemical reactors. This method allows for efficient light irradiation and improved conversion rates and selectivity compared to traditional batch processes. The continuous-flow process also reduces reaction times and can be optimized to produce several grams or kilograms of the compound per day .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide or AIBN: Radical initiators for bromination.
Hydrogen Gas (H2): Used in reduction reactions with a suitable catalyst like palladium on carbon (Pd/C).
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation reactions.
Major Products Formed
Substituted Benzamides: Formed through nucleophilic substitution reactions.
Epoxides: Formed through oxidation of the allyl group.
Amines and Alcohols: Formed through reduction of the carbonyl group.
Scientific Research Applications
N-allyl-2-bromobenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Mechanism of Action
The mechanism of action of N-allyl-2-bromobenzamide involves its interaction with various molecular targets. The bromine atom and the allyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-allylbenzamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
2-bromobenzamide: Lacks the allyl group, which reduces its versatility in organic synthesis.
N-allyl-4-bromobenzamide: Has the bromine atom at the fourth position, which can lead to different reactivity and properties.
Uniqueness
N-allyl-2-bromobenzamide is unique due to the presence of both the bromine atom and the allyl group, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-bromo-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPCKVGSJHMNDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364548 |
Source
|
Record name | Benzamide, 2-bromo-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-24-7 |
Source
|
Record name | Benzamide, 2-bromo-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ALLYL-2-BROMOBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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